Cas no 4909-43-7 (Carbamic acid,[(1S)-2-[cyclohexyl[(cyclohexylamino)carbonyl]amino]-1-methyl-2-oxoethyl]-,1,1-dimethylethyl ester (9CI))

Carbamic acid,[(1S)-2-[cyclohexyl[(cyclohexylamino)carbonyl]amino]-1-methyl-2-oxoethyl]-,1,1-dimethylethyl ester (9CI) structure
4909-43-7 structure
Product Name:Carbamic acid,[(1S)-2-[cyclohexyl[(cyclohexylamino)carbonyl]amino]-1-methyl-2-oxoethyl]-,1,1-dimethylethyl ester (9CI)
Numero CAS:4909-43-7
MF:C21H37N3O4
MW:395.536185979843
CID:332006
PubChem ID:151234
Update Time:2025-04-19

Carbamic acid,[(1S)-2-[cyclohexyl[(cyclohexylamino)carbonyl]amino]-1-methyl-2-oxoethyl]-,1,1-dimethylethyl ester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,[(1S)-2-[cyclohexyl[(cyclohexylamino)carbonyl]amino]-1-methyl-2-oxoethyl]-,1,1-dimethylethyl ester (9CI)
    • N-(N(alpha)-(tert-butyloxycarbonyl)alanyl)-N,N'-dicyclohexylurea
    • tert-butyl N-[(2S)-1-[cyclohexyl(cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl]carbamate
    • N-Acyl-(tert-butyloxycarbonyl-alanyl)dicyclohexylurea
    • N-(N(alpha)-(t-Butyloxycarbonyl)-L-alanyl)-N,N'-dicyclohexylurea
    • DTXSID70197673
    • 4909-43-7
    • Carbamic acid, (2-(cyclohexyl((cyclohexylamino)carbonyl)amino)-1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (S)-
    • Bocadchu
    • Inchi: 1S/C21H37N3O4/c1-15(22-20(27)28-21(2,3)4)18(25)24(17-13-9-6-10-14-17)19(26)23-16-11-7-5-8-12-16/h15-17H,5-14H2,1-4H3,(H,22,27)(H,23,26)/t15-/m0/s1
    • Chiave InChI: BZPZSEYSAKUKKE-HNNXBMFYSA-N
    • Sorrisi: O=C(NC1CCCCC1)N(C([C@H](C)NC(=O)OC(C)(C)C)=O)C1CCCCC1

Proprietà calcolate

  • Massa esatta: 395.278407
  • Massa monoisotopica: 395.278407
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 6
  • Complessità: 546
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 87.7
  • XLogP3: 4.6

Proprietà sperimentali

  • Densità: 1.1
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.519

Carbamic acid,[(1S)-2-[cyclohexyl[(cyclohexylamino)carbonyl]amino]-1-methyl-2-oxoethyl]-,1,1-dimethylethyl ester (9CI) Letteratura correlata

Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.